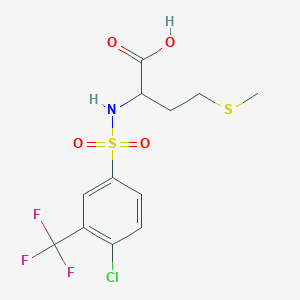

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine

Description

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine is a synthetic organosulfur compound combining a methionine backbone with a sulfonyl group substituted by a 4-chloro-3-(trifluoromethyl)phenyl moiety. The sulfonyl group may act as a leaving group or participate in hydrogen bonding, while the chloro substituent could influence electronic effects and steric interactions.

Properties

IUPAC Name |

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO4S2/c1-22-5-4-10(11(18)19)17-23(20,21)7-2-3-9(13)8(6-7)12(14,15)16/h2-3,6,10,17H,4-5H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFBGNDGKMLCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine typically involves the sulfonylation of methionine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The chloro group can be reduced to a corresponding hydrocarbon.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its sulfonyl group can form strong interactions with proteins, making it a useful tool in protein modification studies.

Medicine: In medicine, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine involves its interaction with molecular targets through its sulfonyl and phenyl groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs share the 4-chloro-3-(trifluoromethyl)phenyl motif but differ in core functional groups or linkages. Below is a detailed comparison:

Sorafenib Tosylate

- Structure : Contains a urea linkage between the 4-chloro-3-(trifluoromethyl)phenyl group and a pyridine-carboxamide moiety, with a tosylate counterion.

- Key Differences: Functional Group: Urea (NH-C(=O)-NH) vs. sulfonyl (SO₂) in the target compound. Biological Activity: Sorafenib is a multikinase inhibitor approved for renal and hepatocellular carcinomas, targeting Raf kinases and VEGF receptors . Solubility: The urea group enhances hydrogen-bonding capacity, improving aqueous solubility compared to sulfonyl derivatives.

Ethyl N-[4-Chloro-3-(4-(Trifluoromethyl)imidazol-1-yl)Phenyl]-N-[5-(3,5-Dichloro-4-Fluorophenyl)-5-(Trifluoromethyl)-4H-Isoxazol-3-yl]Carbamate

- Structure : Features a carbamate (O-C(=O)-N) linkage and an isoxazole ring.

- Key Differences :

General Trends in 4-Chloro-3-(Trifluoromethyl)Phenyl Derivatives

| Property | Target Compound | Sorafenib Tosylate | Ethyl Carbamate Derivative |

|---|---|---|---|

| Core Functional Group | Sulfonyl | Urea | Carbamate |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~4.1 |

| Bioactivity | Unknown | Anticancer | Undisclosed (patent example) |

| Synthetic Accessibility | Moderate | High (commercial drug) | Low (multistep synthesis) |

| Metabolic Stability | Likely high (CF₃ group) | Moderate (urea hydrolysis) | High (carbamate resistance) |

Research Findings and Hypotheses

- Sulfonyl vs. Urea/Carbamate : Sulfonyl groups may confer stronger acidity (pKa ~1–2) compared to urea (pKa ~–2 to 0), influencing solubility and membrane permeability .

- Methionine Backbone : The methionine residue in the target compound introduces a chiral center and a thioether side chain, which could modulate cellular uptake or interact with sulfur-metabolizing enzymes.

Biological Activity

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine is a sulfonamide derivative characterized by a phenyl ring substituted with both a chloro and a trifluoromethyl group, linked to the amino acid methionine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and antitumor effects. Despite limited specific studies on this compound, analogs and structurally similar compounds suggest promising therapeutic applications.

Chemical Structure

The chemical structure of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine can be represented as follows:

Biological Activity Overview

While direct studies on the biological activity of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine are sparse, the following biological activities have been observed in related compounds:

- Antimicrobial Activity : Compounds with sulfonamide groups are known for their antimicrobial properties. They inhibit bacterial growth by targeting folic acid synthesis pathways.

- Anti-inflammatory Effects : Similar sulfonamide derivatives have shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.

- Antitumor Properties : Some studies suggest that sulfonamide derivatives may inhibit tumor growth by interfering with key enzymatic pathways involved in cancer progression.

Inhibition Studies

Research indicates that compounds with sulfonyl groups exhibit various biological activities, including enzyme inhibition relevant to cancer and infectious diseases. For instance:

- Enzyme Interaction : Preliminary studies suggest that ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine may interact with enzymes such as carbonic anhydrase and certain kinases, potentially leading to inhibition or modulation of their activity.

Case Studies

- Antimicrobial Efficacy : A study on similar sulfonamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL depending on the specific pathogen .

- Antitumor Activity : Research involving related compounds has shown that they can induce apoptosis in cancer cell lines, suggesting that ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine may also possess similar properties .

Data Table: Biological Activities of Sulfonamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.